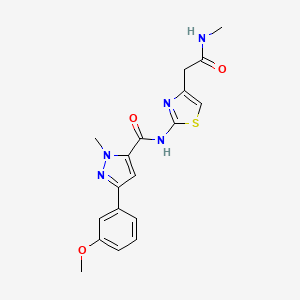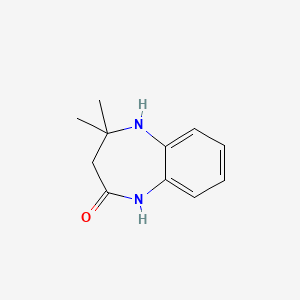![molecular formula C12H15NO3S2 B2768691 5-((4-Methoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034609-33-9](/img/structure/B2768691.png)
5-((4-Methoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((4-Methoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane” is a complex organic molecule. It contains a bicyclic heptane structure, a sulfonyl group attached to a methoxyphenyl group, and a sulfur atom incorporated into the bicyclic structure .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely quite complex. It contains a bicyclic heptane structure, which means it has two rings of carbon atoms. The sulfonyl group attached to the methoxyphenyl group likely contributes significant polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the presence of the sulfonyl group and the bicyclic structure. The sulfonyl group is a good leaving group, so it might be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the sulfonyl and methoxyphenyl groups would likely make it polar, and it might have a relatively high boiling point due to the size and complexity of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The synthesis and transformation of compounds related to "5-((4-Methoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane" highlight its utility in organic chemistry. The flavin-mediated visible-light photocycloaddition of nitrogen- and sulfur-containing dienes demonstrates the compound's role in the synthesis of bicyclic quaternary ammonium salts and chiral spiro ammonium salts, showcasing its importance in creating molecules with potential biological activity (Jirásek et al., 2017). The novel synthesis route for benzo[b]thiepins elaborates on its contribution to expanding the chemical space of sulfur-containing heterocycles, essential for drug discovery and development (Reinhoudt & Kouwenhoven, 1974).
Potential Biological Applications
While the direct biological applications of "5-((4-Methoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane" are not explicitly mentioned in the research, the synthesis of related compounds suggests potential in exploring biological activity. The efficient synthesis of N-BOC-exo-2-(methoxycarbonyl)-7-Azabicyclo[2.2.1]heptane, for example, highlights its role as an intermediate in the synthesis of epibatidine and its analogs, compounds known for their potent biological activities (Singh & Basmadjian, 1997). This underscores the compound's significance in the development of new pharmaceutical agents.
Chemical Reactivity and Applications
The compound's reactivity is further illustrated in the metal-free coupling of saturated heterocyclic sulfonylhydrazones with boronic acids, presenting a methodology for the synthesis of sp(2)-sp(3) linked bicyclic building blocks. This technique offers a streamlined approach to constructing complex molecules, pivotal in medicinal chemistry and material science (Allwood et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-16-10-2-4-12(5-3-10)18(14,15)13-7-11-6-9(13)8-17-11/h2-5,9,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUOICLBNKMRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Methoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Phenylpiperazin-1-yl)carbonyl]-l-alanine](/img/structure/B2768608.png)

![5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2768610.png)
![2-Chloro-N-[2-(2,4-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2768612.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2768613.png)
![Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768617.png)
![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2768621.png)
![N-(2-Methyl-2-thiophen-3-ylpropyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2768622.png)




